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This document provides detailed application notes and protocols for the utilization of the

ionizable cationic lipidoid 80-O16B in the transfection of cancer cell lines. 80-O16B is a key

component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic

material, such as messenger RNA (mRNA) and CRISPR/Cas9 components, to cancerous cells.

This guide covers the formulation of 80-O16B-containing LNPs, protocols for cell line

transfection, and an overview of the downstream cellular pathways affected, with a focus on the

p53 tumor suppressor pathway.

Introduction to 80-O16B
80-O16B is a disulfide bond-containing ionizable cationic lipidoid that has demonstrated

significant potential in the field of gene delivery. Its unique chemical structure allows for the

formation of stable LNPs that can encapsulate and protect therapeutic payloads. A notable

application of 80-O16B is in the delivery of mRNA to cancer cells, which can be harnessed to

express tumor-suppressing proteins or other therapeutic molecules. Furthermore, when

conjugated with targeting moieties like phenylboronic acid (PBA), 80-O16B-based LNPs can

selectively target cancer cells that overexpress sialic acid on their surface, thereby enhancing

the specificity of the treatment.[1][2]
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While specific quantitative data for 80-O16B's transfection efficiency and cytotoxicity in the

form of IC50 values are not readily available in the public domain, the existing literature

suggests high efficiency and payload-dependent effects on cell viability. The following table

summarizes the available qualitative and semi-quantitative data for the application of 80-O16B
in various cancer cell lines.

Cancer Cell
Line

Payload
Targeting
Ligand

Observed
Transfectio
n Efficiency

Effect on
Cell
Viability

Reference

HeLa

(Cervical

Cancer)

Luciferase

mRNA

Phenylboroni

c Acid (PBA)

Increased

luciferase

reporter

expression

Not specified [1][2]

HeLa

(Cervical

Cancer)

p53 mRNA
Phenylboroni

c Acid (PBA)
Not specified Decreased [1][2]

DU145

(Prostate

Cancer)

p53 mRNA
Phenylboroni

c Acid (PBA)
Not specified Decreased [1][2]

SiHa

(Cervical

Cancer)

p53 mRNA
Phenylboroni

c Acid (PBA)
Not specified Decreased [1][2]

Note: The decrease in cell viability upon delivery of p53 mRNA is an expected therapeutic

outcome due to the tumor suppressor function of the p53 protein. Further studies are required

to establish detailed dose-response curves and quantitative transfection efficiencies.

Experimental Protocols
This section provides detailed protocols for the formulation of 80-O16B lipid nanoparticles and

their subsequent use in the transfection of cancer cell lines.
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Protocol 1: Formulation of 80-O16B Lipid Nanoparticles
(LNPs)
This protocol describes a general method for the formulation of LNPs containing 80-O16B
using microfluidic mixing. The ratios of the lipid components should be optimized for the

specific application and payload.

Materials:

80-O16B

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMPE-PEG2000)

mRNA payload (e.g., p53 mRNA)

Ethanol (anhydrous)

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Prepare Lipid Stock Solution:

Dissolve 80-O16B, DOPE, cholesterol, and DMPE-PEG2000 in ethanol at a desired molar

ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable

lipid:DOPE:cholesterol:PEG-lipid).

The total lipid concentration in the ethanol phase should be optimized, typically in the

range of 10-25 mM.
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Prepare mRNA Solution:

Dilute the mRNA payload in a citrate buffer (pH 4.0) to the desired concentration. The

acidic pH ensures the ionization of 80-O16B, facilitating its interaction with the negatively

charged mRNA.

LNP Formulation using Microfluidics:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid stock solution into one syringe and the mRNA solution into another.

Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly

of the LNPs.

Purification and Buffer Exchange:

Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 4 hours at 4°C to

remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular

weight cutoff (e.g., 10 kDa).

Alternatively, use tangential flow filtration (TFF) for larger-scale preparations.

Characterization:

Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated

LNPs using dynamic light scattering (DLS).

Quantify the encapsulation efficiency of the mRNA using a fluorescent dye-based assay

(e.g., RiboGreen assay).

Protocol 2: Transfection of Cancer Cell Lines with 80-
O16B LNPs
This protocol outlines the general procedure for transfecting adherent cancer cell lines with the

formulated 80-O16B LNPs.
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Materials:

Adherent cancer cell lines (e.g., HeLa, DU145, SiHa)

Complete cell culture medium

80-O16B LNPs encapsulating the desired mRNA

Phosphate-buffered saline (PBS)

Multi-well cell culture plates

Procedure:

Cell Seeding:

The day before transfection, seed the cancer cells in a multi-well plate at a density that will

result in 70-90% confluency at the time of transfection.

Transfection:

On the day of transfection, remove the old medium from the cells and wash once with

PBS.

Add fresh, pre-warmed complete cell culture medium to each well.

Add the desired amount of 80-O16B LNPs to each well. The optimal concentration of

LNPs should be determined experimentally.

Gently rock the plate to ensure even distribution of the LNPs.

Incubation:

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the

experimental endpoint.

Analysis:

After the incubation period, analyze the cells for the desired outcome. This may include:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b10829782?utm_src=pdf-body
https://www.benchchem.com/product/b10829782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene expression: Measure the expression of the delivered mRNA and its protein

product using qRT-PCR and Western blotting, respectively. For reporter genes like

luciferase, perform a luciferase assay.

Cell viability: Assess cell viability using assays such as MTT, XTT, or a trypan blue

exclusion assay.

Apoptosis: Analyze for markers of apoptosis using techniques like flow cytometry

(Annexin V/PI staining) or Western blotting for cleaved caspases.

Cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution.

Experimental Workflow and Signaling Pathway
The successful delivery of therapeutic mRNA, such as p53, using 80-O16B LNPs initiates a

cascade of intracellular events. The following diagrams illustrate the experimental workflow and

the p53 signaling pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10829782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LNP Formulation

Cell Transfection

Downstream Analysis

Lipid Mix (80-O16B, DOPE, Cholesterol, PEG-lipid) in Ethanol

Microfluidic Mixing

Self-Assembled LNPs

mRNA in Citrate Buffer

Purification (Dialysis/TFF)

Characterized LNPs

Addition of LNPs

Cancer Cell Culture

Incubation (24-72h)

Gene Expression Analysis Cell Viability Assays Apoptosis & Cell Cycle Analysis

Click to download full resolution via product page

Experimental workflow for 80-O16B LNP-mediated transfection.
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Delivery of p53 mRNA using 80-O16B LNPs leads to the translation of p53 protein in the

cytoplasm. This newly synthesized p53 can then translocate to the nucleus and act as a

transcription factor, inducing the expression of genes that lead to cell cycle arrest and

apoptosis, thereby exerting its tumor-suppressive effects.
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p53 signaling pathway initiated by LNP-delivered mRNA.
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Conclusion
80-O16B is a promising ionizable lipidoid for the formulation of LNPs for cancer cell line

transfection. The protocols and information provided herein offer a foundational guide for

researchers to explore the potential of 80-O16B in their specific cancer research applications.

Further optimization of LNP formulation and transfection conditions is recommended to achieve

the best results for each specific cell line and therapeutic payload.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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